Strategic Synthesis of (4-Fluoro-1H-indazol-6-yl)boronic Acid
Strategic Synthesis of (4-Fluoro-1H-indazol-6-yl)boronic Acid
[1][2]
Executive Summary & Structural Analysis
Target Molecule: (4-Fluoro-1H-indazol-6-yl)boronic acid Key Intermediate: 6-Bromo-4-fluoro-1H-indazole (CAS: 885520-23-0) Primary Application: Kinase inhibitor development (e.g., targeting ATP binding pockets where the 4-fluoro substituent modulates pKa and metabolic stability).[1][2][3]
The synthesis of (4-Fluoro-1H-indazol-6-yl)boronic acid presents a specific regiochemical challenge: distinguishing the C4 and C6 positions on the indazole core.[1][2] A direct electrophilic halogenation of a pre-formed 4-fluoroindazole often yields mixtures or attacks the C3 position.[1] Therefore, the most robust "self-validating" strategy relies on a de novo ring construction using a symmetric precursor, followed by a chemoselective metal-catalyzed borylation.[1][2]
This guide details a high-fidelity route starting from 4-bromo-2,6-difluorobenzaldehyde .[1][2] This approach leverages the symmetry of the starting material to guarantee the correct placement of the fluorine at C4 and the bromine (the boron handle) at C6, eliminating the need for difficult regio-isomer separations.
Retrosynthetic Analysis
The logic follows a "Design for Regiocontrol" philosophy. We disconnect the C-B bond first, leading to the aryl bromide. The indazole core is then disconnected at the N-N and C-N bonds, revealing a hydrazine condensation/SNAr cyclization motif.
Figure 1: Retrosynthetic logic leveraging precursor symmetry to ensure 4-F/6-Br regiochemistry.
Route 1: De Novo Synthesis via Symmetric Cyclization (Recommended)[1]
This route is preferred for its scalability and definitive regiochemistry. By using 4-bromo-2,6-difluorobenzaldehyde, the displacement of either ortho-fluorine atom by hydrazine leads to the exact same chemical entity: 6-bromo-4-fluoro-1H-indazole .[1][2]
Phase A: Construction of the Indazole Core
The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr).
Protocol:
-
Reagents: 4-Bromo-2,6-difluorobenzaldehyde (1.0 equiv), Hydrazine monohydrate (excess, ~3-5 equiv), Ethanol or THF (Solvent).[1][2]
-
Setup: Dissolve aldehyde in Ethanol (0.5 M). Add hydrazine monohydrate dropwise at room temperature (exothermic).
-
Reaction: Heat to reflux (80°C) for 4–6 hours.
-
Mechanism Check: Monitor by TLC/LCMS. The intermediate hydrazone may be visible, but it rapidly cyclizes under heat.
-
Workup: Cool to room temperature. The product often precipitates. Pour into ice-water (10x volume). Filter the solids.[4] Wash with water and cold hexanes.
-
Yield Expectation: 75–85%.
Critical Insight: The fluorine at C6 of the starting material becomes the C4-fluorine of the indazole. The bromine at C4 of the starting material becomes the C6-bromine of the indazole.[1]
Phase B: N-Protection (THP)
While direct borylation of unprotected indazoles is possible, the acidic N-H (pKa ~14) can poison sensitive Pd catalysts or lead to N-borylation side products.[1][2] Protection with a Tetrahydropyranyl (THP) group is recommended for consistent high yields.[1]
Protocol:
-
Reagents: 6-Bromo-4-fluoro-1H-indazole, 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), p-Toluenesulfonic acid (pTsOH, 0.1 equiv).
-
Solvent: DCM or THF (anhydrous).[1]
-
Conditions: Stir at RT for 2–4 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Phase C: Miyaura Borylation
This is the pivotal C-C bond forming step. We utilize the significant reactivity difference between the C-Br and C-F bonds.[1] Palladium undergoes oxidative addition exclusively at the C-Br bond.[1]
Reaction Scheme & Logic:
Figure 2: Palladium-catalyzed borylation workflow.
Detailed Protocol:
| Parameter | Specification | Causality / Scientific Rationale |
| Solvent | 1,4-Dioxane (degassed) | High boiling point (101°C) allows thermal activation; degassing prevents O2-mediated Pd deactivation (homocoupling).[1][2] |
| Catalyst | Pd(dppf)Cl2[1][5][6]·DCM | The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination of the bulky boronate. |
| Base | Potassium Acetate (KOAc) | A weak base is crucial.[1] Strong bases (e.g., hydroxides) promote Suzuki coupling of the product with the starting material (oligomerization). |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | Forms a stable pinacol ester.[1][5][7] More atom-economical than generating the free acid in situ.[1] |
| Temperature | 80–90°C | Sufficient energy to overcome the activation barrier for oxidative addition into the electron-rich (due to N-THP) aryl bromide.[1] |
Step-by-Step:
-
Charge a reaction flask with N-THP-6-bromo-4-fluoroindazole (1.0 equiv), B2pin2 (1.1 equiv), and KOAc (3.0 equiv).[1][2]
-
Add Pd(dppf)Cl2 (0.03–0.05 equiv) under Nitrogen/Argon atmosphere.[1]
-
Add degassed 1,4-Dioxane (concentration ~0.2 M).
-
Heat to 90°C for 3–6 hours.
-
QC Check: Monitor conversion of the bromide (Rf ~0.6 in 4:1 Hex/EtOAc) to the boronate (Rf ~0.5, stains with KMnO4).
-
Workup: Filter through Celite to remove Pd black. Concentrate.
-
Isolation: The pinacol ester is stable and can be purified via flash chromatography (often requiring 10-20% EtOAc in Hexanes).[1]
Phase D: Deprotection & Hydrolysis (Optional)
If the free boronic acid is strictly required (e.g., for covalent protein binding studies), the pinacol and THP groups must be removed. Note that free boronic acids are difficult to purify and often dehydrate to boroxines. Keeping the molecule as the Pinacol ester is recommended for storage and subsequent Suzuki couplings.
If hydrolysis is required:
-
Treat the Pinacol ester with NaIO4 (3 equiv) and NH4OAc in Acetone/Water to cleave the diol.
-
Treat with 4M HCl in Dioxane to remove the THP group.
-
Neutralize carefully to precipitate the zwitterionic indazole boronic acid.
Analytical Validation (Self-Validating System)[1][2]
To ensure the integrity of the synthesis, specific analytical markers must be verified at each stage.
1. 6-Bromo-4-fluoro-1H-indazole (Intermediate):
-
19F NMR: Single signal (approx -120 to -130 ppm).[1][2] The absence of a second fluorine signal confirms the SNAr cyclization was successful and mono-selective.[1]
-
1H NMR: Two aromatic protons on the benzene ring. They should show meta coupling (J ~1-2 Hz) and H-F coupling.
2. Boronic Ester Product:
-
1H NMR: The 12-proton singlet at ~1.3 ppm (Pinacol methyls) is diagnostic.[1]
-
Shift Change: The aromatic protons will shift downfield due to the electron-withdrawing nature of the empty p-orbital on Boron (or upfield if the boronate is coordinated).[1]
-
MS (ESI): Check for [M+H]+ corresponding to the ester.[1] Note that Boron has two isotopes (10B, 11B), creating a distinct isotopic pattern (20:80 ratio).[1]
Safety & Scalability
-
Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Use in a fume hood. In case of spills, neutralize with dilute bleach.
-
Exotherms: The initial reaction of hydrazine with the aldehyde is exothermic. Add slowly.
-
Palladium Residues: For pharmaceutical applications, the final product must be scavenged for Pd (using Thiol-silica or similar scavengers) to meet ppm limits (<10 ppm).[1]
References
-
Synthesis of 6-Bromo-indazoles via Hydrazine Cycliz
-
Miyaura Boryl
-
Precursor Availability (4-Bromo-2,6-difluorobenzaldehyde)
-
General Indazole Boronic Acid Handling
Sources
- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
